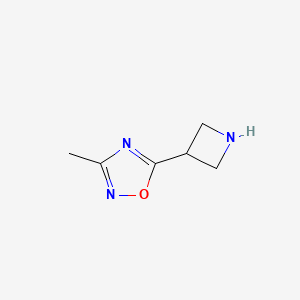

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole

CAS No.: 1185535-97-0

Cat. No.: VC2549654

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185535-97-0 |

|---|---|

| Molecular Formula | C6H9N3O |

| Molecular Weight | 139.16 g/mol |

| IUPAC Name | 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C6H9N3O/c1-4-8-6(10-9-4)5-2-7-3-5/h5,7H,2-3H2,1H3 |

| Standard InChI Key | YJUTYBZBQLBFJO-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=N1)C2CNC2 |

| Canonical SMILES | CC1=NOC(=N1)C2CNC2 |

Introduction

Structural Classification and Properties

Chemical Structure and Classification

5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole contains two key structural elements: a 1,2,4-oxadiazole heterocyclic ring and an azetidine moiety. The 1,2,4-oxadiazole component is a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms at positions 1, 2, and 4 . This arrangement distinguishes it from other oxadiazole isomers such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, each with distinct chemical properties and biological activities . The compound features a methyl group at position 3 of the oxadiazole ring and an azetidin-3-yl substituent at position 5, creating a unique chemical entity with potential bioisosteric properties.

The azetidine ring, a four-membered nitrogen-containing heterocycle, contributes additional structural complexity that may enhance biological activity through increased molecular recognition at specific biological targets. This structural combination suggests potential applications in medicinal chemistry, particularly given the documented versatility of 1,2,4-oxadiazoles in drug discovery.

Physical and Chemical Characteristics

Based on the general properties of 1,2,4-oxadiazole derivatives, 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole likely exhibits specific physicochemical properties that influence its biological interactions. The 1,2,4-oxadiazole ring itself is known for its aromatic character, planar structure, and thermal stability . These characteristics, combined with the conformational constraints imposed by the azetidine ring, would influence the compound's:

-

Solubility profile - Likely moderate lipophilicity due to the balance between the aromatic heterocycle and the small, nitrogen-containing azetidine ring

-

Metabolic stability - Potentially enhanced compared to linear analogs due to the conformational rigidity

-

Hydrogen bonding capabilities - Multiple nitrogen atoms providing hydrogen bond acceptor sites

-

Molecular recognition properties - Distinct three-dimensional arrangement facilitating specific binding interactions

The presence of the methyl group at position 3 of the oxadiazole ring would provide additional hydrophobic character, potentially influencing membrane permeability and binding to hydrophobic pockets in target proteins.

Synthetic Approaches

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Amidoxime with acyl chloride | Acetamidoxime, azetidin-3-carbonyl chloride | Well-established | Potential formation of side products |

| Amidoxime with activated carboxylic acid | Acetamidoxime, azetidin-3-carboxylic acid, coupling reagent (EDC/DCC/T3P) | Milder conditions, potentially higher yields | Requires purification |

| Superbase-mediated synthesis | Acetamidoxime, azetidin-3-carboxylic acid ester, NaOH/DMSO | One-pot procedure, room temperature | Potential limitation with NH functional groups |

| Vilsmeier reagent activation | Acetamidoxime, azetidin-3-carboxylic acid, Vilsmeier reagent | Good yields, one-pot synthesis | Requires careful handling of reagents |

| 1,3-dipolar cycloaddition | Nitrile oxide, appropriate nitrile | Direct formation of oxadiazole ring | Potential side reactions, catalyst requirement |

Research Implications and Future Directions

Structure Optimization Opportunities

Future research on 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole could focus on structural modifications to enhance specific activities:

-

Substitution on the azetidine ring to modulate lipophilicity, metabolic stability, or target selectivity

-

Replacement of the methyl group with other alkyl or aromatic substituents to explore structure-activity relationships

-

Introduction of additional functional groups to enhance water solubility or target-specific interactions

-

Development of bioisosteric replacements for either the oxadiazole or azetidine components

Table 3 outlines potential structure-optimization strategies:

| Modification Site | Potential Modifications | Expected Impact | Research Priority |

|---|---|---|---|

| Azetidine ring | Substitution at positions 1, 2, or 4 | Altered lipophilicity, metabolic stability | High |

| Position 3 substituent | Replacement of methyl with other groups | Modified binding properties, selectivity | Medium |

| Oxadiazole ring | Bioisosteric replacement | Altered pharmacokinetic profile | Medium |

| Linker modification | Introduction of spacer between rings | Changed conformational properties | Low |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume